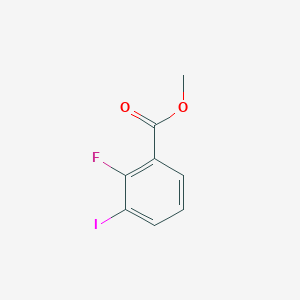

Methyl 2-fluoro-3-iodobenzoate

CAS No.: 1260830-14-5

Cat. No.: VC4277561

Molecular Formula: C8H6FIO2

Molecular Weight: 280.037

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1260830-14-5 |

|---|---|

| Molecular Formula | C8H6FIO2 |

| Molecular Weight | 280.037 |

| IUPAC Name | methyl 2-fluoro-3-iodobenzoate |

| Standard InChI | InChI=1S/C8H6FIO2/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4H,1H3 |

| Standard InChI Key | KSWOUEDGSUJEEN-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C(=CC=C1)I)F |

Introduction

Chemical and Physical Properties

Structural Characteristics

Methyl 2-fluoro-3-iodobenzoate belongs to the class of aromatic esters, featuring a benzoic acid backbone esterified with a methyl group. The fluorine and iodine substituents occupy adjacent positions on the aromatic ring, creating a polarized electronic environment. This arrangement is critical for its reactivity in cross-coupling reactions, where the iodine atom acts as a leaving group . The compound’s IUPAC name, methyl 2-fluoro-3-iodobenzoate, reflects its substitution pattern, distinguishing it from isomeric forms such as methyl 3-fluoro-2-iodobenzoate (CAS 393-78-2), which exhibits reversed substituent positions.

Physicochemical Data

Key physical properties of methyl 2-fluoro-3-iodobenzoate include:

| Property | Value | Source Citation |

|---|---|---|

| Density | ||

| Boiling Point | 298.3 \pm 30.0 \, ^\circ\text{C} | |

| Flash Point | 134.2 \pm 24.6 \, ^\circ\text{C} | |

| Vapour Pressure (25°C) | ||

| Refractive Index |

The compound’s high density and moderate boiling point are attributed to the heavy iodine atom and the polar ester functional group. Its low vapour pressure suggests limited volatility under standard conditions, making it suitable for reactions requiring controlled evaporation .

Synthesis and Manufacturing

General Synthetic Approaches

The synthesis of methyl 2-fluoro-3-iodobenzoate typically involves two stages: (1) halogenation of a benzoic acid precursor and (2) esterification. A analogous procedure for methyl 2-fluoro-3-nitrobenzoate (CAS 946126-94-9) provides insight into potential methodologies . In this route, 2-fluoro-3-nitrobenzoic acid is treated with oxalyl chloride and dimethylformamide (DMF) in dichloromethane to form the acyl chloride intermediate, followed by methanol quenching to yield the ester . Adapting this protocol, iodine could be introduced via electrophilic aromatic substitution or halogen-exchange reactions.

Optimization Challenges

Key challenges in synthesizing methyl 2-fluoro-3-iodobenzoate include:

-

Regioselectivity: Ensuring precise positioning of fluorine and iodine substituents requires carefully controlled reaction conditions.

-

Stability: The iodine substituent’s susceptibility to photodegradation necessitates dark storage conditions .

-

Purification: High molecular weight and polarity complicate chromatographic separation, often requiring recrystallization or vacuum distillation .

Applications in Organic and Pharmaceutical Chemistry

Role as a Synthetic Intermediate

Comparative Analysis with Analogous Compounds

Methyl 2-Amino-5-Fluoro-3-Iodobenzoate (CAS 906095-67-8)

This derivative replaces the 2-position hydrogen with an amino group, altering its electronic profile. With a molecular weight of 295.05 g/mol and a higher logP value (), it exhibits increased lipophilicity, enhancing its potential for blood-brain barrier penetration .

Methyl 2-Fluoro-3-Methylbenzoate (CAS 586374-04-1)

Substituting iodine with a methyl group reduces molecular weight to 168.17 g/mol and decreases density (). The absence of iodine limits its utility in cross-coupling but improves thermal stability (boiling point 229.0 \, ^\circ\text{C}) .

Recent Advancements and Future Directions

Recent studies highlight the compound’s potential in fluorinated drug candidates. For instance, Kl?vekorn et al. utilized iodinated benzoate precursors to develop kinase inhibitors with nanomolar potency . Future research may explore:

-

Photoredox Catalysis: Leveraging the iodine atom for radical-mediated transformations.

-

Bioconjugation: Developing site-specific protein modifiers using the ester’s reactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume